

Metabolic Stability of 2,6-Dimethyltyrosine (Dmt) Containing Peptides: A Technical Guide

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Compound of Interest

Compound Name: *L-Tyrosine, 2,6-dimethyl-, methyl ester*

Cat. No.: *B15366003*

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Executive Summary

The incorporation of 2,6-dimethyltyrosine (Dmt) into peptide sequences represents a high-impact strategy in medicinal chemistry to overcome the inherent metabolic instability of native peptides. By introducing methyl groups at the ortho positions of the tyrosine phenol ring, Dmt creates a steric shield that drastically reduces enzymatic recognition by aminopeptidases and endopeptidases. This modification simultaneously enhances lipophilicity, often improving blood-brain barrier (BBB) permeability and receptor affinity (particularly for opioid and mitochondrial targets).

This guide details the mechanistic basis of Dmt-mediated stability, provides comparative data on Dmt-analogs versus native sequences, and outlines a validated LC-MS/MS workflow for assessing metabolic stability in preclinical development.

The Chemical Rationale: Steric Control of Proteolysis

Peptides containing natural L-tyrosine (Tyr) are rapid substrates for chymotrypsin-like enzymes and non-specific aminopeptidases. The degradation typically occurs via hydrolytic attack on the peptide bond adjacent to the tyrosine residue.

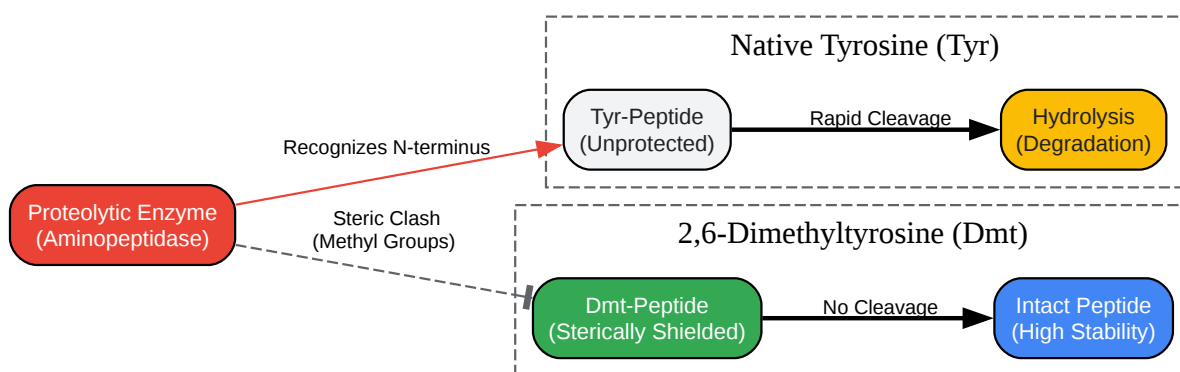
Structural Modification

Dmt differs from Tyr by the addition of two methyl groups at the 2 and 6 positions of the aromatic ring.[1] This modification induces two critical physicochemical changes:

- **Conformational Constraint:** The methyl groups restrict the rotation of the aromatic side chain around the bond (rotameric restriction), locking the residue into a bioactive conformation that often favors receptor binding (e.g., -opioid receptors).
- **Steric Shielding:** The bulk of the methyl groups physically blocks the active sites of proteolytic enzymes from accessing the scissile amide bond.

Visualization of the Shielding Mechanism

The following diagram illustrates how Dmt prevents enzymatic hydrolysis compared to native Tyrosine.



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Figure 1: Mechanistic comparison of enzymatic access to Native Tyr vs. Dmt residues. The ortho-methyl groups of Dmt create a steric barrier that inhibits protease binding.

Comparative Stability Data: Case Studies

The impact of Dmt is best understood through direct comparison of analogs. The transition from the dermorphin analog DALDA to Dmt-DALDA (SS-02) provides the definitive case study.

Case Study: The DALDA Series

DALDA (Tyr-D-Arg-Phe-Lys-NH

) is a potent

-opioid agonist. However, the N-terminal Tyrosine remains vulnerable. Substituting Tyr with Dmt creates SS-02, which exhibits exceptional stability and enhanced BBB penetration.

Table 1: Comparative Stability and Potency Profiles

Compound	Sequence	Plasma Half-Life ()	BBB Permeability	-Receptor Affinity ()
Native Enkephalin	Tyr-Gly-Gly-Phe-Met	< 5 min	Poor	~ 1-10 nM
DALDA	Tyr-D-Arg-Phe-Lys-NH	~ 40-60 min	Moderate	1.69 nM
Dmt-DALDA (SS-02)	Dmt-D-Arg-Phe-Lys-NH	> 8 hours	High	0.14 nM
Elamipretide (SS-31)	D-Arg-Dmt-Lys-Phe-NH	Stable (> 5h)	High (Mitochondrial)	N/A (Cardiolipin Target)

Data Sources: Szeto et al. (2003) [1], Schiller et al. (2000) [2], Zhao et al. (2003) [3].

Mechanism of SS-31 (Elamipretide) Stability

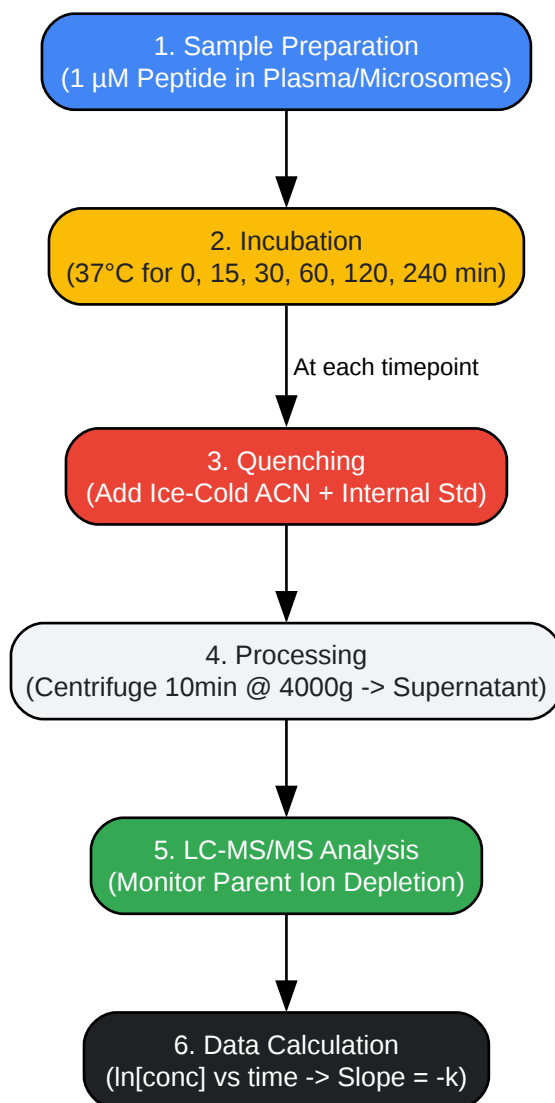
SS-31 utilizes Dmt in the second position, flanked by a D-Arginine at the N-terminus. This combination renders the peptide virtually immune to aminopeptidases (due to D-Arg) and endopeptidases (due to Dmt and D-amino acids). In human plasma stability assays, SS-31 remains intact for hours, a property critical for its function as a mitochondria-targeted antioxidant in kidney and cardiac disease models [4].

Experimental Protocol: Metabolic Stability

Assessment

To validate the stability of a novel Dmt-containing peptide, a standardized in vitro assay using pooled plasma or liver microsomes is required.

Assay Workflow Visualization



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Figure 2: Standardized workflow for determining metabolic half-life () using LC-MS/MS.

Detailed Methodology (Plasma Stability)

Reagents:

- Pooled Human/Rat Plasma (heparinized).
- Test Peptide (Dmt-analog).^{[2][3]}

- Reference Standard (e.g., Propantheline or native Enkephalin for low-stability control).
- Internal Standard (IS): Verapamil or isotopically labeled analog.

Protocol:

- Pre-Incubation: Thaw plasma at 37°C. Aliquot 90 μ L into a 96-well plate.
- Dosing: Add 10 μ L of Test Peptide stock (100 μ M) to reach a final concentration of 10 μ M.
- Time Course: Incubate at 37°C with gentle shaking.
- Sampling: At

minutes, remove aliquots.
- Quenching: Immediately transfer aliquot into tubes containing 3 volumes of ice-cold Acetonitrile (ACN) with 0.1% Formic Acid and Internal Standard.
- Extraction: Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes to precipitate plasma proteins.
- Analysis: Inject 5 μ L of the supernatant into a UPLC-MS/MS system (e.g., C18 column, Gradient: 5-95% ACN in 0.1% Formic Acid).

Calculation: Plot the natural log of the peak area ratio (Analyte/IS) versus time.

Strategic Considerations in Drug Design

While Dmt offers superior stability, researchers must weigh specific trade-offs during the lead optimization phase.

Synthesis Challenges

The same steric hindrance that protects Dmt from proteases also makes it difficult to couple during Solid Phase Peptide Synthesis (SPPS).

- Coupling Reagents: Standard HATU/DIPEA may be insufficient. Use stronger coupling conditions (e.g., COMU or repeated couplings) when attaching residues to the N-terminus of

a Dmt residue.

- Racemization: Dmt is less prone to racemization than phenylglycine, but care should be taken during activation.

Selectivity Profiles

Dmt is highly lipophilic. While this aids BBB penetration, it can increase non-specific binding to plasma proteins (reducing free fraction,

). Furthermore, replacing Tyr with Dmt in opioid peptides often shifts selectivity toward the

-receptor and away from

-receptors [5].

Toxicity

Dmt is a non-canonical amino acid. Unlike native amino acids which are recycled, Dmt metabolites must be cleared. However, current data on peptides like Elamipretide indicates a high safety margin in humans, likely due to the low molar doses required for potent peptides [4].

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